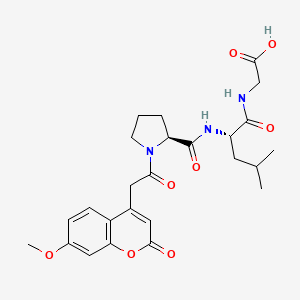
MOCAc-Pro-Leu-Gly
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a reference compound for MOCAc-type fluorescence-quenching substrates . This compound is known for its application in fluorescence-based assays, where it serves as a substrate for various proteolytic enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MOCAc-Pro-Leu-Gly involves the coupling of (7-Methoxycoumarin-4-yl)acetic acid with the tripeptide L-prolyl-L-leucylglycine. The reaction typically employs standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The coupling reagents used in these reactions include carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is typically purified using high-performance liquid chromatography (HPLC) and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions
MOCAc-Pro-Leu-Gly undergoes various chemical reactions, including:
Fluorescence Quenching: The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which can be quenched by specific quenchers like 2,4-dinitrophenyl (Dnp) groups.
Common Reagents and Conditions
Fluorescence Quenching: The fluorescence quenching reaction involves the interaction of the MOCAc group with quenchers like Dnp under specific conditions, such as in the presence of a buffer solution at a defined pH.
Major Products Formed
The major products formed from the hydrolysis of this compound include the individual amino acids or smaller peptide fragments, depending on the specificity of the protease used .
Wissenschaftliche Forschungsanwendungen
MOCAc-Pro-Leu-Gly has a wide range of applications in scientific research, including:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of proteolytic enzymes.
Molecular Biology: The compound is employed in fluorescence-based assays to study protein-protein interactions and enzyme-substrate dynamics.
Industry: The compound finds applications in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The mechanism of action of MOCAc-Pro-Leu-Gly involves its role as a substrate for proteolytic enzymes. The (7-Methoxycoumarin-4-yl)acetyl group exhibits fluorescence, which is quenched when the peptide is intact. Upon cleavage by a protease, the fluorescence is restored, allowing for the quantification of enzyme activity . The molecular targets include various proteolytic enzymes, and the pathways involved are related to the enzymatic hydrolysis of peptide bonds .
Vergleich Mit ähnlichen Verbindungen
MOCAc-Pro-Leu-Gly can be compared with other similar compounds, such as:
This compound-Leu-A2pr(Dnp)-Ala-Arg-NH2: This compound is also a fluorescence-quenching substrate but includes additional amino acids and a Dnp quencher.
MOCAc-PLGL(Dpa)AR: Another similar compound used as a substrate for matrix metalloproteinases (MMPs), with a different peptide sequence and quenching group.
The uniqueness of this compound lies in its specific peptide sequence and the use of the (7-Methoxycoumarin-4-yl)acetyl group for fluorescence quenching, making it a valuable tool in various biochemical assays .
Eigenschaften
Molekularformel |
C25H31N3O8 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H31N3O8/c1-14(2)9-18(24(33)26-13-22(30)31)27-25(34)19-5-4-8-28(19)21(29)10-15-11-23(32)36-20-12-16(35-3)6-7-17(15)20/h6-7,11-12,14,18-19H,4-5,8-10,13H2,1-3H3,(H,26,33)(H,27,34)(H,30,31)/t18-,19-/m0/s1 |
InChI-Schlüssel |
IIEDBZTWPBXMRN-OALUTQOASA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Kanonische SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


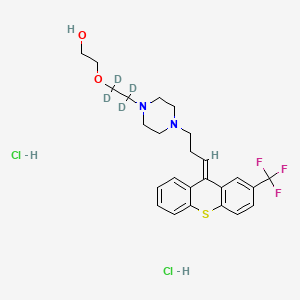
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
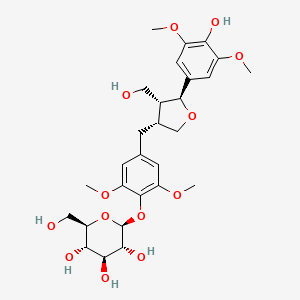
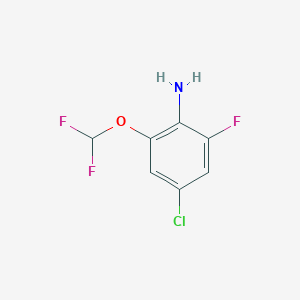

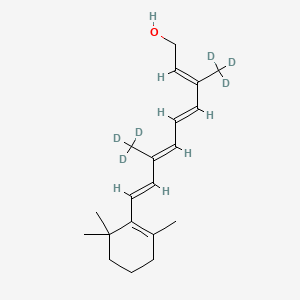
![(1S,3aS,5aR,7R,8S,9aR,9bR,11aR)-1-[(3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-3a,7,8-trihydroxy-9a,11a-dimethyl-1H,2H,3H,5aH,6H,7H,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-5-one](/img/structure/B12429793.png)
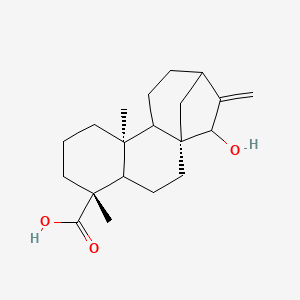
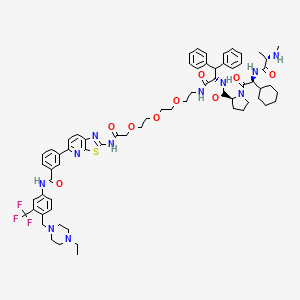

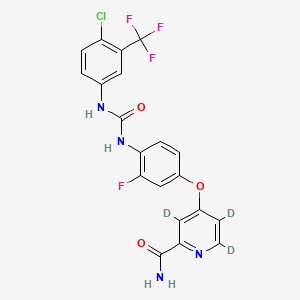
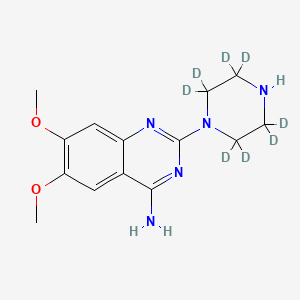
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)

